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molecular formula C11H13N B1205251 2,6-Diethylphenylisonitrile CAS No. 2980-92-9

2,6-Diethylphenylisonitrile

Cat. No. B1205251
M. Wt: 159.23 g/mol
InChI Key: HQEMVCBNLSTVAX-UHFFFAOYSA-N
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Patent
US04380468

Procedure details

The procedure of Example 1 was again followed, using 75 g (0.5 mole) of 2,6-diethylaniline, 60 ml of chloroform, 100 ml of methylene chloride, 200 ml of 50% aqueous sodium hydroxide, and 700 mg of benzyltriethylammonium chloride. The product was an oil weighing 36 g, with structure confirmed by mass spectroscopy.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
700 mg
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH3:11])[C:4]=1[NH2:5])[CH3:2].[CH:12](Cl)(Cl)Cl.[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(Cl)Cl>[CH2:1]([C:3]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][CH3:11])[C:4]=1[N+:5]#[C-:12])[CH3:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C(C)C1=C(N)C(=CC=C1)CC
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
700 mg
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)C1=C(C(=CC=C1)CC)[N+]#[C-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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